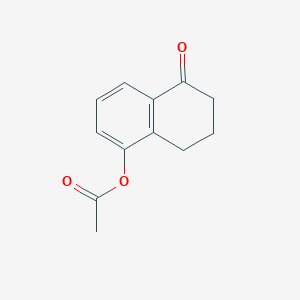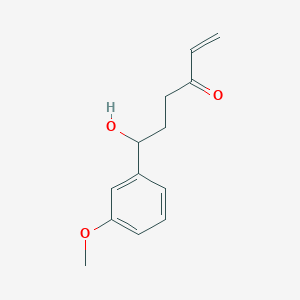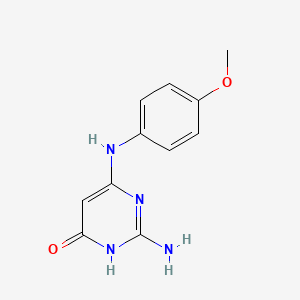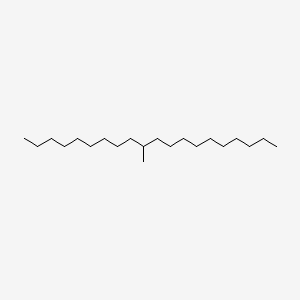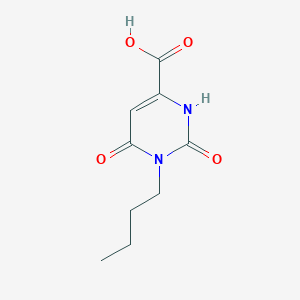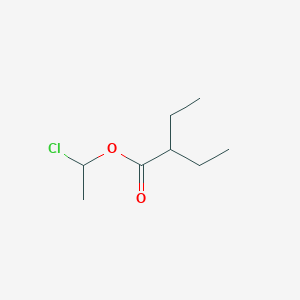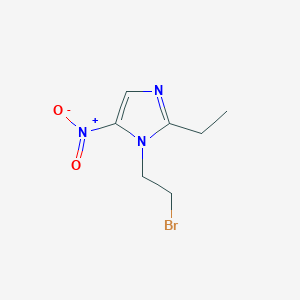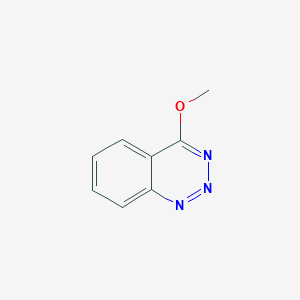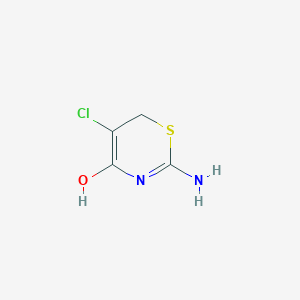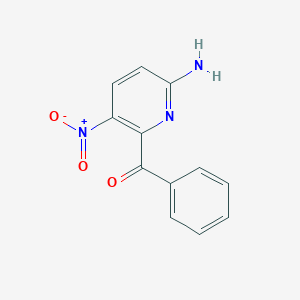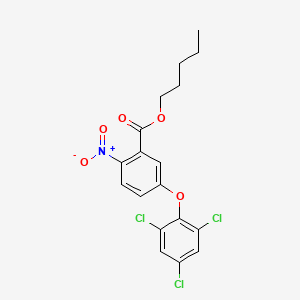
Pentyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group, a trichlorophenoxy group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate typically involves the esterification of 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid with pentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-5-(2,4,6-trichlorophenoxy)benzoate.
Reduction: Formation of 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid and pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pentyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichlorophenoxy group can bind to specific receptors or enzymes, modulating their activity. The ester group can be hydrolyzed, releasing the active components that exert their effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate
- Ethyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate
- Butyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate
Uniqueness
Pentyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The pentyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its shorter or longer alkyl chain analogs.
Propiedades
Número CAS |
57729-12-1 |
|---|---|
Fórmula molecular |
C18H16Cl3NO5 |
Peso molecular |
432.7 g/mol |
Nombre IUPAC |
pentyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate |
InChI |
InChI=1S/C18H16Cl3NO5/c1-2-3-4-7-26-18(23)13-10-12(5-6-16(13)22(24)25)27-17-14(20)8-11(19)9-15(17)21/h5-6,8-10H,2-4,7H2,1H3 |
Clave InChI |
QLXSYVFLLVEKMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


